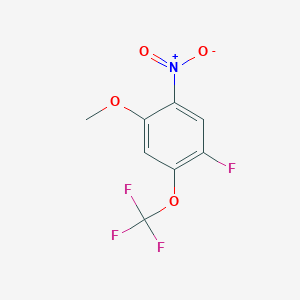![molecular formula C23H31BO4Si B12853757 [2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate](/img/structure/B12853757.png)
[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate: is a complex organic compound that features a boron-containing dioxaborolane ring, a silyl group, and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate typically involves multiple steps:
Formation of the dioxaborolane ring: This can be achieved by reacting pinacol with boron trichloride to form pinacolborane, which is then converted to the dioxaborolane ring.
Attachment of the phenyl group: The dioxaborolane ring is then coupled with a phenyl group using a palladium-catalyzed cross-coupling reaction.
Introduction of the silyl group: The phenyl group is further functionalized with a silyl group through a hydrosilylation reaction.
Formation of the acetate ester: Finally, the compound is esterified with acetic acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl group, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can target the boron-containing dioxaborolane ring, converting it to boronic acids or boronates.
Substitution: The acetate ester can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols, siloxanes.
Reduction: Boronic acids, boronates.
Substitution: Various esters, amides, or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate: has several applications in scientific research:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron atoms.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of this compound in chemical reactions involves the activation of the boron-containing dioxaborolane ring, which facilitates the formation of carbon-carbon bonds through cross-coupling reactions. The silyl group can also participate in various reactions, providing additional functionalization options. The molecular targets and pathways involved depend on the specific application, such as the interaction with enzymes or receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the silyl and acetate groups, making it less versatile in functionalization.
Trimethylsilylphenylboronic acid: Similar structure but lacks the acetate ester, limiting its reactivity in certain reactions.
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate: Lacks the silyl group, reducing its potential for further functionalization.
Uniqueness
- The presence of both the silyl group and the acetate ester in [2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate provides unique reactivity and versatility in synthetic applications, making it a valuable compound in organic chemistry.
Propriétés
Formule moléculaire |
C23H31BO4Si |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
[2-[dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]silyl]phenyl]methyl acetate |
InChI |
InChI=1S/C23H31BO4Si/c1-17(25)26-16-18-10-8-9-11-21(18)29(6,7)20-14-12-19(13-15-20)24-27-22(2,3)23(4,5)28-24/h8-15H,16H2,1-7H3 |
Clé InChI |
BFFCVIFSJQVTOU-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C3=CC=CC=C3COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2'-methyl[1,1'-biphenyl]-4-yl sulfone](/img/structure/B12853677.png)
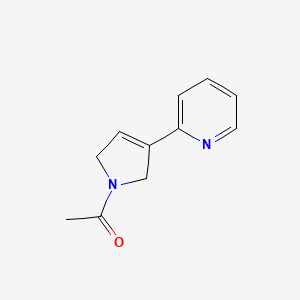
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
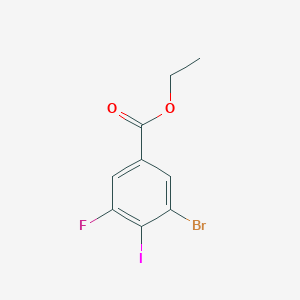
![2-(Difluoromethyl)-5-methoxybenzo[d]oxazole](/img/structure/B12853685.png)
![2-Cyclopropylbenzo[d]oxazol-7-amine](/img/structure/B12853690.png)
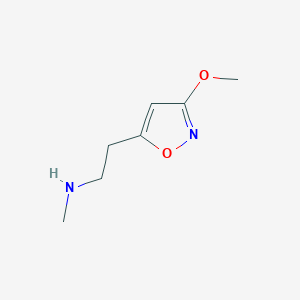
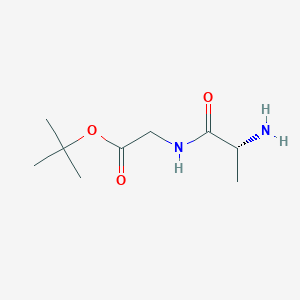

![(6-Iodo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12853719.png)
